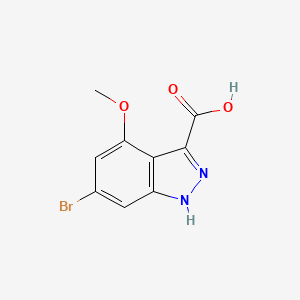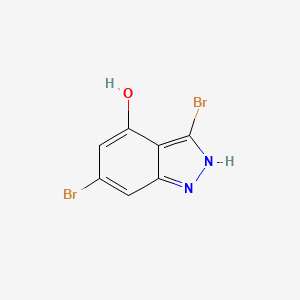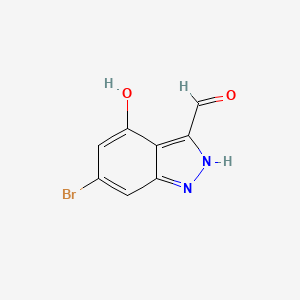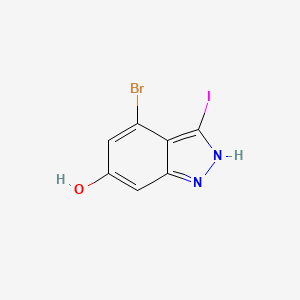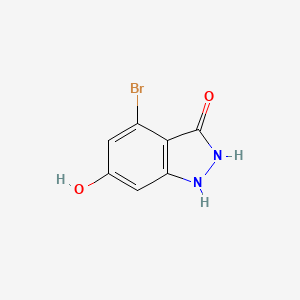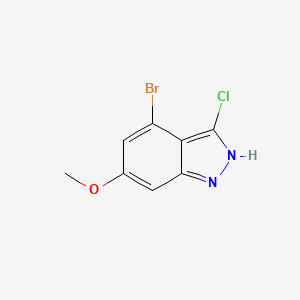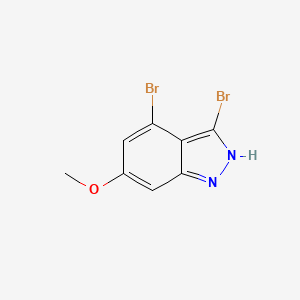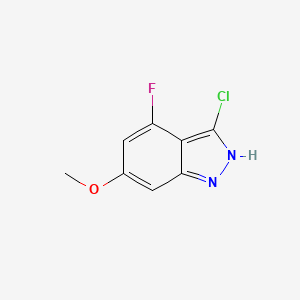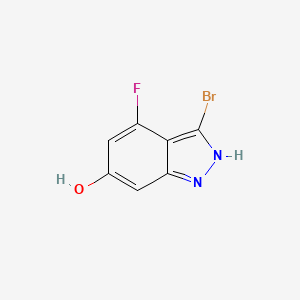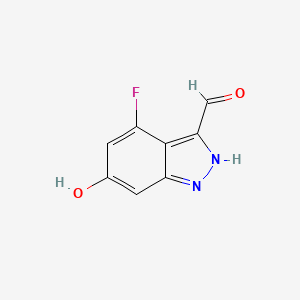
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid
説明
“4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H7FN2O3 . It is a type of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorine atom at the 4-position and a methoxy group at the 6-position of the indazole ring . The carboxylic acid group is attached to the 3-position of the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.17 g/mol, a topological polar surface area of 75.2 Ų, and a complexity of 234 .作用機序
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid binds to the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of various physiological processes such as pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
The activation of the CB1 receptor by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It also has potent analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory conditions.
実験室実験の利点と制限
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is a highly potent and selective agonist of the CB1 receptor. This makes it an ideal tool for studying the effects of CB1 receptor activation on various physiological processes. However, its high potency also means that it can be toxic at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several potential future directions for the use of 4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid in scientific research. One area of interest is its potential use in the treatment of obesity. Activation of the CB1 receptor has been shown to increase appetite and promote weight gain. Therefore, CB1 receptor antagonists such as rimonabant have been investigated for their potential use in the treatment of obesity. However, these compounds have been associated with several adverse effects such as depression and anxiety. Therefore, there is interest in developing CB1 receptor agonists that have a more favorable safety profile.
Another potential future direction is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Activation of the CB1 receptor has been shown to have neuroprotective effects and to promote neurogenesis. Therefore, there is interest in investigating the potential use of CB1 receptor agonists in the treatment of neurodegenerative diseases.
In conclusion, this compound is a potent and selective agonist of the CB1 receptor that is widely used in scientific research. Its biochemical and physiological effects make it a potential candidate for the treatment of various conditions such as chronic pain, inflammation, obesity, and neurodegenerative diseases. However, caution should be exercised when using this compound in lab experiments due to its high potency and potential toxicity at high concentrations.
科学的研究の応用
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is used extensively in scientific research to study the effects of CB1 receptor activation. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects. It is also being investigated for its potential use in the treatment of various conditions such as obesity, addiction, and neurodegenerative diseases.
特性
IUPAC Name |
4-fluoro-6-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHMPZZCHIYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



